

Application Note: Trace Analysis of Cyanocarbonimidodithioate Compounds by LC-MS/MS

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Compound of Interest

Compound Name: (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate

CAS No.: 152382-18-8

Cat. No.: B137115

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Executive Summary & Scientific Rationale

Cyanocarbonimidodithioates, specifically Dimethyl N-cyanodithioiminocarbonate (DMCCT), are critical electrophilic intermediates used in the synthesis of histamine H2-receptor antagonists (e.g., cimetidine) and various agrochemicals. While essential for constructing N-cyano-guanidine scaffolds, their high reactivity poses significant analytical challenges. Residual traces of these sulfur-rich, nitrogen-dense compounds can act as genotoxic impurities or degrade into reactive byproducts.

This guide provides a rigorous LC-MS/MS protocol for the detection and quantitation of cyanocarbonimidodithioates. Unlike standard UV methods which lack specificity for these non-chromophoric or weak-chromophoric analytes, this method utilizes Electrospray Ionization (ESI) in positive mode to exploit the basicity of the imine nitrogen.

Key Analytical Challenges & Solutions

Challenge	Scientific Solution
Thermal Instability	Use of ESI (soft ionization) and low desolvation temperatures (<350°C) to prevent in-source degradation.
Polarity/Retention	Use of a polar-embedded C18 or Cyano (CN) column to retain polar N-cyano moieties better than standard C18.
Matrix Interference	MRM (Multiple Reaction Monitoring) transitions based on specific sulfur-loss fragmentation pathways.

Method Development Guide

Chromatographic Separation Strategy

The core difficulty in analyzing DMCCT (

) is balancing retention with peak shape. The cyano group induces significant dipole moments, while the thio-ethers add lipophilicity.

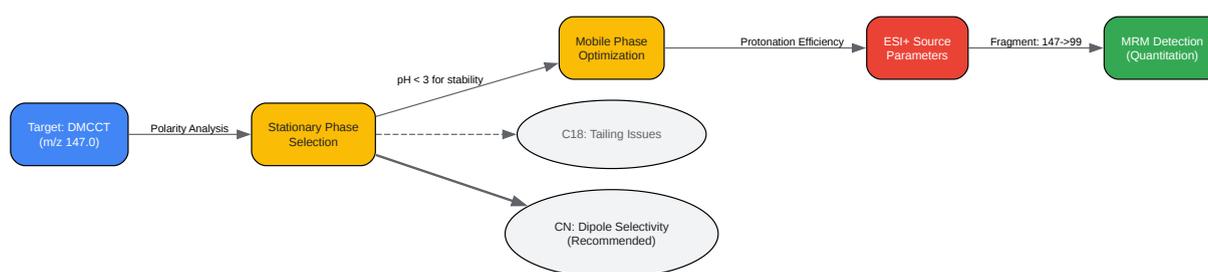
- Column Selection: A standard C18 column often yields poor peak shape due to secondary interactions with residual silanols.
 - Recommendation: Agilent Zorbax SB-CN or Waters XSelect HSS T3. The CN column offers unique selectivity for the cyano group via dipole-dipole interactions, while the HSS T3 withstands 100% aqueous conditions for retaining polar impurities.
- Mobile Phase:
 - A: 0.1% Formic Acid in Water (Proton source for ESI+).
 - B: Acetonitrile (ACN) or Methanol (MeOH). ACN is preferred for lower backpressure and sharper peaks.

Mass Spectrometry Mechanism

The detection relies on the protonation of the imine nitrogen.

- Precursor Ion:
- Fragmentation Logic: The structure contains two labile methylthio () groups. Collision-Induced Dissociation (CID) typically results in the neutral loss of methanethiol (, 48 Da) or the methylthio radical.

Workflow Diagram: Method Development Logic



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Figure 1: Decision matrix for optimizing LC-MS conditions for N-cyano compounds.

Detailed Experimental Protocol

Reagents and Standards

- Reference Standard: Dimethyl N-cyanodithioiminocarbonate (>98% purity).[1]
- Solvents: LC-MS grade Acetonitrile, Water, and Formic Acid.

- Internal Standard (IS): Cimetidine-d3 or a structural analog like Famotidine (if separation is sufficient).

Sample Preparation

Caution: DMCCT is a skin irritant and potential sensitizer.[2] Handle in a fume hood.

- Stock Solution: Dissolve 10 mg DMCCT in 10 mL Acetonitrile (1 mg/mL). Store at -20°C. Stability is limited (approx. 1 week).
- Working Standard: Dilute Stock to 1 µg/mL in Water:ACN (50:50).
- Sample Extraction (for API or Formulation):
 - Weigh 50 mg sample.
 - Extract with 10 mL Acetonitrile.
 - Sonicate for 10 mins.
 - Centrifuge at 10,000 rpm for 5 mins.
 - Filter supernatant through 0.22 µm PTFE filter.
 - Dilute 1:10 with Mobile Phase A to match initial gradient conditions.

LC-MS/MS Instrument Parameters

Liquid Chromatography (Agilent 1290 / Waters UPLC class):

- Column: Agilent Zorbax SB-CN (2.1 x 100 mm, 3.5 µm) or equivalent.
- Flow Rate: 0.3 mL/min.
- Temperature: 35°C.
- Injection Volume: 5 µL.

Gradient Table:

Time (min)	% Mobile Phase A (0.1% FA in Water)	% Mobile Phase B (ACN)
0.00	95	5
1.00	95	5
5.00	10	90
7.00	10	90
7.10	95	5

| 10.00 | 95 | 5 |

Mass Spectrometry (Triple Quadrupole - e.g., Sciex 6500+ / Agilent 6470):

- Ionization: ESI Positive.
- Capillary Voltage: 3500 V.
- Gas Temp: 300°C.
- Gas Flow: 10 L/min.
- Nebulizer: 35 psi.[3]

MRM Transitions (Quantitation & Qualification)

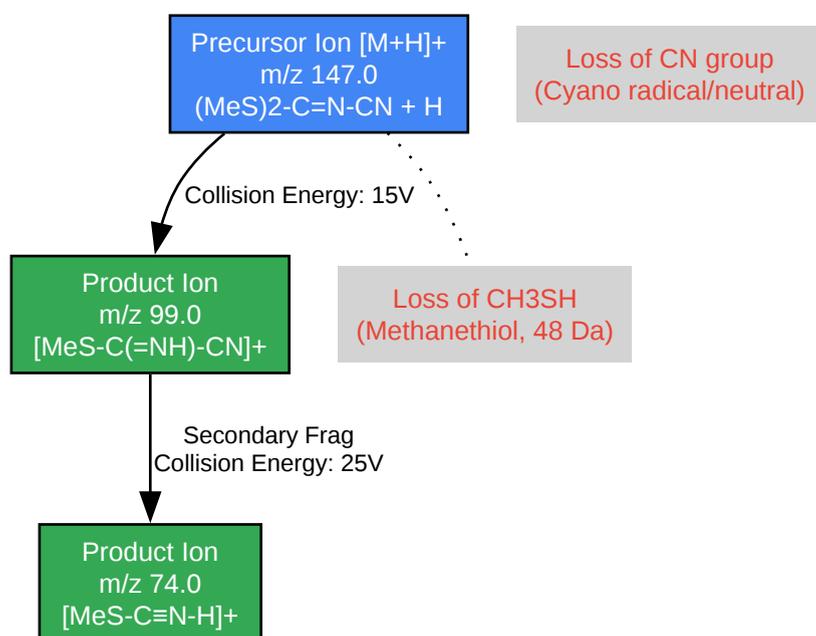
Analyte	Precursor (m/z)	Product (m/z)	Dwell (ms)	Collision Energy (V)	Role
DMCCT	147.0	99.0	100	15	Quantifier
DMCCT	147.0	74.0	100	25	Qualifier
Cimetidine (IS)	253.1	95.1	50	20	Internal Std

Note: The 147->99 transition corresponds to the neutral loss of methanethiol (

), a characteristic fragmentation for methylthio-imines.

Fragmentation Pathway & Data Interpretation[4][5][6][7]

Understanding the fragmentation is vital for confirming identity, especially in complex matrices where isobaric interferences might exist.



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Figure 2: Proposed ESI+ fragmentation pathway for Dimethyl N-cyanodithioiminocarbonate.

Validation & Quality Control

To ensure the method meets ICH Q2(R1) standards for impurity analysis:

- Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Expect

. [4][5]

- Sensitivity (LOD/LOQ):
 - LOD (S/N = 3): Typically ~0.5 ng/mL.

- LOQ (S/N = 10): Typically ~1.5 ng/mL.
- Carryover: Inject a blank solvent after the highest standard. The peak area in the blank should be < 20% of the LOQ area.
- System Suitability:
 - %RSD of peak area (n=6) < 5%.
 - Tailing factor < 1.5.

Troubleshooting Guide

- Low Sensitivity: Check pH of mobile phase. The imine nitrogen requires acidic conditions for efficient protonation. Ensure Formic Acid is fresh.
- Peak Tailing: Indicates interaction with silanols. Increase buffer strength (e.g., add 5mM Ammonium Formate) or switch to a "shielded" C18 or CN column.
- Signal Instability: DMCCT is thermally labile. Lower the ESI source temperature (Gas Temp) from 350°C to 250°C-300°C.

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